REACTION_CXSMILES
|
[Cr](Cl)(Cl)(=O)=O.[Cl-].[Dy+3].[Cl-].[Cl-].[C:10]([CH2:13][N:14]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21][N:20]([CH2:26][C:27]([OH:29])=[O:28])[CH2:19][CH2:18][N:17]([CH2:30][C:31]([OH:33])=[O:32])[CH2:16][CH2:15]1)([OH:12])=[O:11].[Bi+3]>[Cl-].[Mn+2].[Cl-]>[C:10]([CH2:13][N:14]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21][N:20]([CH2:26][C:27]([OH:29])=[O:28])[CH2:19][CH2:18][N:17]([CH2:30][C:31]([OH:33])=[O:32])[CH2:16][CH2:15]1)([OH:12])=[O:11] |f:1.2.3.4,5.6,7.8.9|
|
Name
|
solutions
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)(Cl)Cl
|
Name
|
ferric chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Dy+3].[Cl-].[Cl-]
|
Name
|
1,4,7-triscarboxymethyl-1,4,7,10tetraazacyclododecane
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CN1CCN(CCN(CCNCC1)CC(=O)O)CC(=O)O.[Bi+3]
|
Name
|
manganese chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Mn+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
88 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)CN1CCN(CCN(CCNCC1)CC(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |